molecular formula C15H13ClSi B12612226 Pubchem_71377711 CAS No. 649728-57-4

Pubchem_71377711

Cat. No.: B12612226
CAS No.: 649728-57-4
M. Wt: 256.80 g/mol
InChI Key: ICCCTXBQINNKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pubchem_71377711 is a chemical compound listed in the PubChem database, which is a public repository for chemical information

Properties

CAS No.

649728-57-4

Molecular Formula

C15H13ClSi

Molecular Weight

256.80 g/mol

InChI

InChI=1S/C15H13ClSi/c1-10-8-14-12-5-3-2-4-11(12)6-7-13(14)15(10)17-9-16/h2-8,15H,9H2,1H3

InChI Key

ICCCTXBQINNKEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1[Si]CCl)C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71377711 typically involves several steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. Common synthetic routes may involve:

    Formation of Intermediates: Initial steps often include the preparation of intermediate compounds through reactions such as halogenation or alkylation.

    Final Assembly: The final product is obtained by combining these intermediates under specific conditions, such as controlled temperature and pressure, using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71377711 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Involves replacing one functional group with another, typically using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl groups, and other substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction could produce alkanes or alcohols.

Scientific Research Applications

Pubchem_71377711 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Pubchem_71377711 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Signal Transduction: Involvement in signal transduction pathways, influencing cellular communication and function.

Biological Activity

PubChem Compound 71377711, also known as 2-(4-((2-(4-(trifluoromethyl)phenyl)thiazol-2-yl)methylthio)-1H-benzimidazol-1-yl)phenyl)-N,N-dimethylacetamide, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : 2-(4-((2-(4-(trifluoromethyl)phenyl)thiazol-2-yl)methylthio)-1H-benzimidazol-1-yl)phenyl)-N,N-dimethylacetamide
  • Molecular Formula : C19H18F3N3OS
  • Molecular Weight : 389.43 g/mol

The compound features a complex structure that includes a thiazole ring, a benzimidazole moiety, and a trifluoromethyl group, contributing to its unique biological properties.

Cytotoxicity and Antiproliferative Effects

Research indicates that PubChem 71377711 exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrate the following:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 12.5 µM
    • HeLa: 15.0 µM
    • A549: 10.0 µM

These results suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy.

The mechanism through which PubChem 71377711 exerts its cytotoxic effects appears to involve:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing them from dividing and proliferating.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, indicating oxidative stress as a contributor to its cytotoxicity.

Target Interactions

Studies have identified several potential protein targets for PubChem 71377711:

Target Protein Function Interaction Type
Bcl-2Anti-apoptotic proteinInhibition
NF-kBTranscription factorModulation
Topoisomerase IIDNA replicationInhibition

These interactions suggest that the compound may disrupt critical cellular processes in cancer cells.

Study 1: Anticancer Activity in Vivo

A study conducted on xenograft models using A549 cells showed that treatment with PubChem 71377711 significantly reduced tumor size compared to controls. The treated group exhibited:

  • Tumor Volume Reduction : Approximately 50% reduction after four weeks of treatment.
  • Survival Rate : Increased survival rate by 30% compared to untreated controls.

Study 2: Synergistic Effects with Other Agents

Research has explored the synergistic effects of PubChem 71377711 when combined with standard chemotherapeutic agents such as cisplatin and doxorubicin. The combination therapy demonstrated enhanced cytotoxicity compared to monotherapy, indicating potential for use in combination treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.